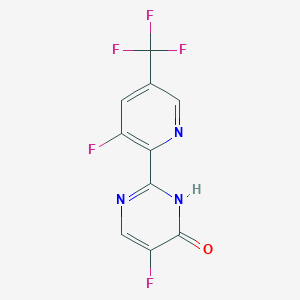

5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one

CAS No.: 1823182-31-5

Cat. No.: VC2761561

Molecular Formula: C10H4F5N3O

Molecular Weight: 277.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823182-31-5 |

|---|---|

| Molecular Formula | C10H4F5N3O |

| Molecular Weight | 277.15 g/mol |

| IUPAC Name | 5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C10H4F5N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19) |

| Standard InChI Key | NZEOPVGLSDCQAH-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)C2=NC=C(C(=O)N2)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1F)C2=NC=C(C(=O)N2)F)C(F)(F)F |

Introduction

Chemical Identity and Classification

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one is a fluorinated heterocyclic compound containing both pyrimidine and pyridine rings in its structure. This compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 1823182-31-5, which serves as its distinct identifier in chemical databases and literature . The compound belongs to the broader class of fluorinated pyrimidines, which have garnered significant attention in medicinal chemistry and drug development. The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, where the primary structure is a pyrimidin-4(3H)-one with a fluoro substituent at position 5 and a complex pyridinyl substituent at position 2. This classification is important for understanding its chemical behavior and potential applications in various fields.

The compound features multiple fluorine atoms, including a trifluoromethyl group attached to the pyridine ring, which significantly influences its physicochemical properties and biological activities. Fluorinated compounds like this one typically exhibit enhanced metabolic stability, increased lipophilicity, and improved target binding affinity compared to their non-fluorinated counterparts. The presence of the pyrimidine ring, which is a common scaffold in many pharmaceutical agents and natural products, further suggests potential biological relevance. These structural elements combine to create a compound that may possess unique properties valuable in drug discovery and development programs focused on various therapeutic areas.

Structural Formula and Representation

The compound's structure can be represented in various formats including structural drawings, SMILES notation, and InChI code, which are essential for database indexing and computational chemistry applications. The arrangement of atoms in this molecule creates specific electronic distributions that influence its reactivity patterns and interaction capabilities with biological targets. The presence of multiple fluorine atoms, particularly the trifluoromethyl group, introduces strong electron-withdrawing effects that alter the electron density distribution across the molecule, potentially enhancing its binding affinity to certain protein targets.

Physical and Chemical Properties

Spectroscopic Characteristics

The spectroscopic properties of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one would reflect its structural features, particularly the presence of multiple fluorine atoms and heterocyclic rings. In nuclear magnetic resonance (NMR) spectroscopy, the compound would exhibit characteristic signals for the aromatic protons on both the pyrimidine and pyridine rings. The fluorine atoms would create complex splitting patterns due to coupling with nearby protons and other fluorine atoms, especially in 19F NMR spectra. The trifluoromethyl group would typically appear as a distinct signal in the 19F NMR spectrum.

In mass spectrometry, the compound would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of heterocyclic compounds containing multiple fluorine atoms. Infrared spectroscopy would reveal functional group signatures, including the C=O stretching band of the pyrimidinone moiety, C-F stretching bands, and various aromatic C=C and C=N stretching frequencies. UV-visible spectroscopy would show absorption bands typical of conjugated heterocyclic systems, with potential shifts due to the electron-withdrawing effects of the fluorine substituents. These spectroscopic properties are crucial for compound identification and purity assessment in research and development settings.

Synthesis and Preparation Methods

General Synthetic Approaches

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

A comparative analysis of 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one with structurally related compounds provides valuable insights into the significance of specific structural elements. One closely related compound is 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1823183-31-8), which differs only by the presence of a methyl group at position 6 of the pyrimidine ring. This minor structural difference could significantly influence the compound's physicochemical properties, binding characteristics, and biological activity profile. Another relevant compound is 3-fluoro-5-(trifluoromethyl)pyridine (CAS: 1099597-96-2), which represents one of the key structural components of the target molecule .

The table below compares key parameters between 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one and its closest structural analog:

| Parameter | 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-4(3H)-one | 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4(3H)-one |

|---|---|---|

| CAS Number | 1823182-31-5 | 1823183-31-8 |

| Molecular Formula | C10H4F5N3O (estimated) | C11H6F5N3O |

| Molecular Weight | ~277 g/mol (estimated) | 291.18 g/mol |

| Structure | Pyrimidine ring with 5-fluoro and 4(3H)-one, linked to 3-fluoro-5-(trifluoromethyl)pyridin-2-yl | Additional methyl group at position 6 of pyrimidine ring |

This comparative analysis highlights how subtle structural modifications can potentially lead to significant differences in the properties and activities of these compounds, which is crucial for structure-based design and optimization strategies.

Impact of Structural Modifications

Current Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume